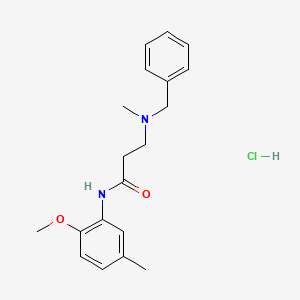![molecular formula C19H21FN2O B3944102 N-(4-fluorophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B3944102.png)
N-(4-fluorophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea
Descripción general
Descripción
N-(4-fluorophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has gained significant attention from the scientific community due to its potential as a targeted therapy for cancer.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea involves the inhibition of various kinases, including BTK, ITK, and TXK. These kinases are involved in the proliferation and survival of cancer cells. By inhibiting these kinases, this compound can induce apoptosis in cancer cells and prevent their growth and spread.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit their proliferation and survival, and prevent their growth and spread. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has a well-characterized mechanism of action. However, this compound also has some limitations, including its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are required to ensure its safety and efficacy in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the development of N-(4-fluorophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea. One potential direction is the combination of this compound with other targeted therapies or chemotherapy agents to enhance its efficacy. Another direction is the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties. Finally, the development of predictive biomarkers for this compound response could help to identify patients who are most likely to benefit from this therapy.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown significant potential as a targeted therapy for cancer. Its well-characterized mechanism of action and favorable pharmacokinetic profile make it an attractive candidate for further development. However, careful dose optimization and toxicity studies are required to ensure its safety and efficacy in preclinical and clinical studies.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been extensively studied for its potential as a targeted therapy for cancer. It has been shown to inhibit the activity of various kinases, including BTK, ITK, and TXK, which are involved in the proliferation and survival of cancer cells. This compound has also been shown to be effective against various types of cancer, including lymphoma, leukemia, and solid tumors.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-13(2)14-6-5-7-15(12-14)19(3,4)22-18(23)21-17-10-8-16(20)9-11-17/h5-12H,1H2,2-4H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCICSQCPAQXVHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




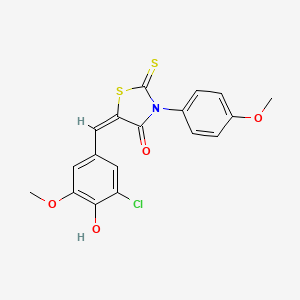
![N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3944032.png)
![1-{2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}-2,5-pyrrolidinedione](/img/structure/B3944034.png)
![7-[(2-chlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B3944041.png)
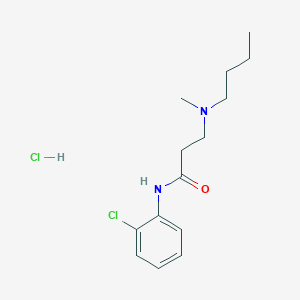

![N-(2,6-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylpentanamide](/img/structure/B3944059.png)
![ethyl 4-{[(1-isobutyl-1H-imidazol-5-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B3944066.png)
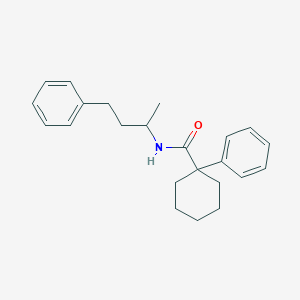
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B3944093.png)
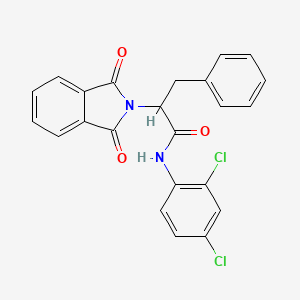
![1-[(4-methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B3944101.png)
